

A Technical Guide to the Spectroscopic Data of Stilben-4-ol

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Compound of Interest

Compound Name: *Stilben-4-ol*

Cat. No.: *B8784350*

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Introduction

Stilben-4-ol, also known as 4-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Its structure, featuring two phenyl rings linked by an ethylene bridge, allows for cis and trans isomerism, with the trans isomer being the more stable and commonly studied form. As a key structural motif in biologically active molecules like resveratrol, the spectroscopic characterization of **Stilben-4-ol** is fundamental for its identification, purity assessment, and the study of its chemical and physical properties. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for trans-**Stilben-4-ol**, complete with experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for trans-**Stilben-4-ol**. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum of trans-**Stilben-4-ol** provides information on the chemical environment of its hydrogen atoms. The data presented was recorded on a 400 MHz spectrometer using DMSO- d_6 as the solvent.[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~9.5	Singlet	-	1H	Phenolic -OH
~7.5	Multiplet	-	2H	Aromatic C ₂ '-H, C ₆ '-H
~7.4	Multiplet	-	2H	Aromatic C ₂ -H, C ₆ -H
~7.3	Multiplet	-	2H	Aromatic C ₃ '-H, C ₅ '-H
~7.2	Multiplet	-	1H	Aromatic C ₄ '-H
~7.0	Doublet	~16.4	1H	Vinylic α -H
~6.9	Doublet	~16.4	1H	Vinylic β -H
~6.8	Multiplet	-	2H	Aromatic C ₃ -H, C ₅ -H

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~157.0	C ₄ (C-OH)
~138.0	C ₁ '
~129.0	C ₁
~128.8	C ₃ ', C ₅ '
~128.0	C ₂ , C ₆
~127.5	Vinylic α -C or β -C
~126.5	Vinylic α -C or β -C
~126.3	C ₂ ', C ₆ '
~125.0	C ₄ '
~116.0	C ₃ , C ₅

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency used.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (phenolic, hydrogen-bonded)
3100-3000	Medium	Aromatic and Vinylic C-H stretch
~1640	Medium	Alkene C=C stretch (trans)
1600, 1500, 1450	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	Phenolic C-O stretch
~965	Strong	trans-Vinylic C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π -electron systems within a molecule. Stilbenoids are known for their strong UV absorbance.^{[6][7]}

Wavelength (λ_{max})	Solvent	Assignment
~300-320 nm	Methanol/Ethanol	$\pi \rightarrow \pi^*$ transition (primary band)
~230 nm	Methanol/Ethanol	$\pi \rightarrow \pi^*$ transition (secondary band)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Stilben-4-ol** and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Standard acquisition parameters are set, including spectral width, acquisition time, and relaxation delay.[8] For ^1H NMR, a pulse angle of $30\text{--}45^\circ$ is common for quantitative analysis, while a 90° pulse is used for calibration.
- **Data Acquisition:** The spectrum is acquired over a number of scans to achieve an adequate signal-to-noise ratio. A reference compound, typically tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.
- **Data Processing:** The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy Protocol

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid **Stilben-4-ol** powder is placed directly onto the ATR crystal (e.g., ZnSe or diamond). [9] An anvil is pressed onto the sample to ensure good contact.
- **Background Scan:** A background spectrum of the empty ATR crystal is recorded. This is necessary to subtract the absorbance from the ambient atmosphere (CO_2 , H_2O) and the crystal itself.
- **Sample Scan:** The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[10]
- **Data Analysis:** The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands corresponding to the functional groups in the molecule.[11]

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A stock solution of **Stilben-4-ol** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent (e.g., methanol or ethanol) in a volumetric flask.[12] This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.

- **Baseline Correction:** A quartz cuvette is filled with the pure solvent to be used as a blank. This blank is placed in the spectrophotometer, and a baseline spectrum is recorded across the desired wavelength range (e.g., 200-800 nm).^{[13][14]}
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the diluted **Stilben-4-ol** solution. The absorbance spectrum is then recorded.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration, allowing for quantitative analysis if a calibration curve is prepared.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like **Stilben-4-ol**.

Caption: Generalized workflow for spectroscopic analysis.

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